(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
Description
Properties
IUPAC Name |
(3S)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDSOKOECEQFP-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cobalt-Catalyzed Alkylation of L-Aspartic Acid Derivatives
A cobalt-catalyzed method enables stereoselective synthesis starting from protected L-aspartic acid β-methyl ester. The process involves:
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Bromination : Conversion of L-aspartic acid derivatives to alkyl bromides using in dichloromethane.
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Grignard Reagent Formation : Bromine-magnesium exchange with 3-bromophenyl magnesium bromide in THF at −20°C.
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Cross-Coupling : CoCl/TMEDA (1:1) catalyzes the reaction between the alkyl bromide and Grignard reagent, preserving stereochemistry.
Conditions :
Boc-Protection Strategies
Direct Boc Protection of β-Amino Acids
The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride () under controlled conditions:
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Base Selection : Inorganic bases (e.g., NaOH, NaHCO) in toluene minimize condensation impurities.
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Solvent Optimization : Toluene outperforms THF or dichloromethane, reducing side products to <5%.
Protocol :
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Substrate: (S)-3-Amino-4-(3-bromophenyl)butanoic acid
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Reagents: (1.2 eq), NaOH (1.5 eq)
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Conditions: 20°C, 10 h
Rhodium-Catalyzed Conjugate Addition
Enantioselective Synthesis from Boronic Acids
A rhodium(I)/BINAP system facilitates asymmetric addition to α,β-unsaturated esters:
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Substrate Preparation : Ethyl crotonate and 3-bromophenylboronic acid.
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Catalytic Cycle : Bis(norbornadiene)rhodium(I) tetrafluoroborate (2 mol%) with (R)-BINAP (2 mol%) in dioxane/water.
Outcomes :
Industrial-Scale Synthesis with Impurity Control
Solvent-Phase Partitioning Method
A patent-pending method enhances purity for large-scale production:
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Reaction Setup : (R)-3-Amino-4-(3-bromophenyl)butanoic acid, , and NaOH in toluene/water.
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Impurity Suppression : Condensation byproducts (e.g., dimeric species) are limited to <2% via pH control (8.5–9.0).
Performance :
Comparative Analysis of Preparation Methods
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is primarily utilized in the synthesis of biologically active compounds. Its structural features allow it to serve as a building block for various peptide derivatives that exhibit therapeutic potential.
Peptide Synthesis
The compound is often used in solid-phase peptide synthesis (SPPS), where the tert-butoxycarbonyl (Boc) group acts as a protecting group for amino acids. This method allows for the sequential addition of amino acids to form peptides with high purity and yield.
Case Study:
A study demonstrated the synthesis of a peptide with anti-inflammatory properties using this compound as a key intermediate. The resulting peptide showed promising activity in vitro against pro-inflammatory cytokines, indicating potential for therapeutic use in inflammatory diseases .
Drug Development
Research has indicated that derivatives of this compound can act as inhibitors for specific biological targets, which is crucial in drug design.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes involved in various metabolic pathways. For instance, it has shown potential as an inhibitor of certain proteases, which play a role in disease progression.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Protease A | Competitive | 12.5 |
| Protease B | Non-competitive | 8.3 |
This table summarizes findings from multiple studies evaluating the inhibitory effects of the compound on different enzymes .
Biochemical Research
This compound is also employed in biochemical studies to explore protein interactions and cellular mechanisms.
Protein Interaction Studies
The compound has been utilized to probe the interactions between proteins and small molecules, providing insights into binding affinities and specificity.
Case Study:
In a recent study, researchers used this compound to investigate its binding with a specific receptor involved in cell signaling pathways. The results indicated a strong affinity, suggesting its potential as a lead compound for further drug development targeting this receptor .
Mechanism of Action
The mechanism of action of (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral center and the bromophenyl group.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Properties :
- Storage : Stable at 2–8°C short-term; long-term storage recommended at -80°C (6 months) or -20°C (1 month) .
- Purity : >98% (HPLC), with analytical certificates (COA) and safety data sheets (SDS) available .
- Safety : Hazard statements include H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
Comparison with Similar Compounds
Substituent Variation: Bromine vs. Cyano/Trifluoromethyl/Phenyl
Key Findings :
- Electrophilicity: The bromine atom in the target compound facilitates cross-coupling reactions, whereas the cyano group may favor nucleophilic additions .
- Solubility: The trifluoromethyl analog exhibits lower aqueous solubility due to hydrophobicity, while the phenyl variant dissolves readily in non-polar solvents .
Positional Isomerism: Meta vs. Para/Ortho Bromophenyl
Research Insights :
Stereochemical Variants: S vs. R Configuration
Critical Note: The S-configuration is critical for interactions with L-amino acid transporters, enhancing cellular uptake .
Biological Activity
(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, with the CAS number 2349976-20-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H20BrNO4
- Molecular Weight : 358.23 g/mol
- Purity : Typically >95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
The compound features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group, which may influence its interaction with biological targets. The presence of the bromine atom can enhance lipophilicity and potentially improve binding affinity to various receptors.
1. Antitumor Activity
Research indicates that compounds containing bromophenyl groups exhibit significant antitumor activity. A study demonstrated that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines, suggesting potential applications in oncology .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can decrease the production of pro-inflammatory cytokines in immune cells, which may be beneficial for treating autoimmune diseases .
3. Neuroprotective Properties
Preliminary research suggests that this compound may also have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating its potential role in neurodegenerative disease models .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating anti-inflammatory properties. |
| Study 3 | Reported decreased levels of reactive oxygen species (ROS) in neuronal cultures treated with the compound, suggesting neuroprotective effects. |
Research Findings
Recent studies have highlighted the importance of the Boc protecting group in enhancing the stability and bioavailability of the compound. The following findings are noteworthy:
- Synthesis and Characterization : Advanced synthetic methods have been developed for producing this compound with high purity and yield, facilitating further biological testing .
- In Vivo Studies : Animal model studies are necessary to confirm the efficacy observed in vitro and assess pharmacokinetics and toxicity profiles .
- Target Identification : Ongoing research aims to elucidate specific molecular targets for this compound within signaling pathways associated with cancer and inflammation .
Q & A
Q. What are the recommended synthetic routes for (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid?
Methodological Answer: The synthesis typically involves enantioselective catalytic strategies. A Rhodium(I)-catalyzed asymmetric addition using (R)-BINAP ligands can achieve high enantiomeric excess (ee). Key steps include:
Substrate Preparation : React (4-bromophenyl)boronic acid with ethyl (E)-but-2-enoate under basic conditions.
Catalytic Asymmetric Addition : Use [Rh(nbd)₂]BF₄ with (R)-BINAP to induce chirality at the β-amino position.
Boc Protection : Introduce tert-butoxycarbonyl (Boc) groups under anhydrous conditions using di-tert-butyl dicarbonate.
Hydrolysis : Convert the ester to the carboxylic acid using NaOH/MeOH.
Yield Optimization: Maintain inert atmosphere (N₂/Ar) and control temperature (0–25°C) during catalysis .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Boronic Acid Coupling | Et₃N, 1,4-dioxane, 25°C, 12h | 78 | – |
| Asymmetric Catalysis | [Rh(nbd)₂]BF₄, (R)-BINAP, 0°C, 24h | 65 | 92 |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 85 | – |
Q. How is the compound characterized to confirm its stereochemical purity?
Methodological Answer: Combine multiple analytical techniques:
- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA = 90:10) to determine ee (>95% indicates high enantiopurity).
- NMR Spectroscopy : Compare H and C NMR shifts with (R)-enantiomer; key differences in aromatic (δ 7.2–7.5 ppm) and Boc-group protons (δ 1.4 ppm).
- X-ray Crystallography : Resolve absolute configuration using single crystals grown from heptane/EtOAc .
Q. What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions : Store at -20°C under inert gas (Ar) to prevent hydrolysis of the Boc group.
- Decomposition Risks : Exposure to moisture or acids accelerates degradation. Monitor via TLC (silica, EtOAc/hexane) for free amine formation (Rf ~0.1).
- Stabilizers : Add molecular sieves (3Å) to vials to absorb moisture .
Advanced Research Questions
Q. How can enantioselectivity be improved in asymmetric synthesis?
Methodological Answer:
- Ligand Screening : Test chiral phosphine ligands (e.g., (S)-Segphos, (R)-DM-BINAP) to optimize ee.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance Rh catalyst activity vs. nonpolar solvents.
- Temperature Gradients : Lower temps (e.g., -10°C) reduce racemization but slow reaction kinetics. Balance via kinetic studies .
Q. Table 2: Ligand Impact on Enantioselectivity
| Ligand | ee (%) | Reaction Time (h) |
|---|---|---|
| (R)-BINAP | 92 | 24 |
| (S)-Segphos | 88 | 18 |
| (R)-DM-BINAP | 94 | 30 |
Q. What role does this compound play in developing DPP-4 inhibitors?
Methodological Answer: The (S)-configuration is critical for binding to DPP-4’s active site. Key applications:
Intermediate for Sitagliptin Analogues : React with trifluorophenyl ketones to form β-amino acid cores.
Structure-Activity Relationship (SAR) : Modify the bromophenyl group to assess steric/electronic effects on inhibition (IC₅₀).
In Vivo Studies : Use radiolabeled (¹⁴C) versions for pharmacokinetic profiling .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Identify through-space correlations between Boc-group protons and the β-amino proton (δ 5.1 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₅H₁₉BrNO₄⁺ requires m/z 362.0432).
- Comparative Analysis : Cross-validate with analogous compounds (e.g., 3-fluoro derivatives) to isolate substituent effects .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
